

# Toxicological Profile and Health Reference Values

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## Compound Focus: Fenazaquin

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The core toxicological assessment for **fenazaquin** has been established by the **Joint FAO/WHO Meeting on Pesticide Residues (JMPR)**. The following table summarizes the key health reference values from the most recent evaluation [1].

| Parameter                     | Value           | Comments   |
|-------------------------------|-----------------|--|
| Acceptable Daily Intake (ADI) | 0–0.05 mg/kg bw | Applies to fenazaquin and its metabolites TBPE and 4-OH. |
| Acute Reference Dose (ARfD)   | 0.1 mg/kg bw    | Applies to fenazaquin and its metabolites TBPE and 4-OH. |

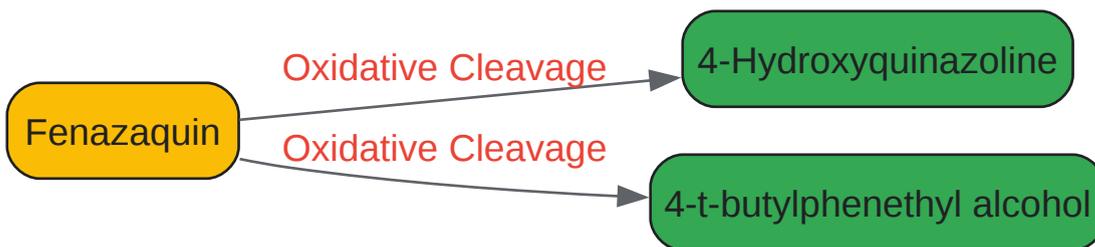
These values represent the amount of a substance that can be ingested daily over a lifetime (ADI) or in a single day (ARfD) without appreciable health risk [2]. The JMPR evaluation from 2017 is the source for these figures, and it is noted that the database does not include the recommended Maximum Residue Levels (MRLs) [1].

## Mechanism of Action and Environmental Fate

**Fenazaquin** is a quinazoline insecticide and acaricide that works by **inhibiting mitochondrial electron transport at site I of the respiratory chain**, leading to energy disruption and death in target pests [3] [4]. Its environmental behavior and metabolic pathways are key to understanding its overall toxicological profile.

- **Metabolic Pathway:** Research using the soil fungus *Aspergillus niger* as a model organism shows that **fenazaquin** is rapidly metabolized. The primary transformation involves oxidative cleavage, leading to two major metabolites: **4-Hydroxyquinazoline** and **4-t-butylphenethyl alcohol** [3].
- **Enzymatic Control:** Inhibitor studies indicate that this oxidative metabolism is specifically catalyzed by **cytochrome P450s** that are insensitive to common azole fungicides like ketoconazole and myclobutanil. However, the metabolism is strongly inhibited by piperonyl butoxide, identifying it as a potential synergist [3].
- **Persistence:** **Fenazaquin** is a lipophilic compound ( $\log P = 5.5$ ) with a reported half-life ranging from 3 to 60 days in soils and aqueous systems [3].

The diagram below illustrates the primary metabolic pathway of **fenazaquin** as identified in microbial studies [3].



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## Emerging Research on Non-Target Organism Toxicity

Recent scientific literature has expanded the understanding of **fenazaquin's** effects, particularly on non-target species like honeybees.

- **Toxicity to Honeybee Larvae:** A 2024 study investigated the effects of **fenazaquin** on honeybee (*Apis mellifera*) larvae. While **fenazaquin** has been considered a candidate for controlling the parasitic *Varroa destructor* mite in hives, the study found that **high doses can be toxic to larval development**. Key findings include [4]:
  - **Increased Mortality & Developmental Delays:** High-dose exposure significantly increased larval mortality, extended developmental time, and raised the deformity rate in emerged adult

bees.

- **Metabolic Disruption:** Analysis of the larval hemolymph metabolome revealed that high-dose **fenazaquin** primarily disrupted **glycerophospholipid and amino acid metabolism**.
  - **Impact on Gut Microbiome:** Chronic exposure to high doses also altered the structure of the larval gut microbiome and caused damage to gut tissue.
- **Experimental Protocol (In Vitro Larval Rearing):** The methodology from this study provides a reproducible model for toxicity assessment [4]:
    - **Larval Sourcing:** Honeybee larvae were collected from healthy field colonies within 24 hours of hatching.
    - **In Vitro Rearing:** Larvae were reared in a laboratory incubator at 35°C and 90% relative humidity.
    - **Dosing: Fenazaquin** was dissolved and administered orally at specific doses (e.g., 0.5, 2.5, and 5.0 µg/larva) to assess acute and chronic toxicity.
    - **Analysis:** Outcomes were measured through larval mortality, development time, adult deformity rates, hemolymph metabolomics (via LC-MS), gut histology, and microbiome sequencing.

## Interpretation and Application of Reference Values

The ADI and ARfD are foundational for human health risk assessment. While not provided in the search results for **fenazaquin** specifically, Health Canada's approach illustrates how these values are applied to derive **Human Health Reference Values (HHRVs)** for drinking water [2]:

- **Long-term HHRV** =  $(ADI \times \text{Body Weight} \times \text{Allocation Factor}) / \text{Daily Water Intake}$ . A typical allocation factor of 20% is used to account for exposure from other sources like food.
- **Short-term HHRV** =  $(ARfD \times \text{Body Weight}) / \text{Daily Water Intake}$ . No allocation factor is used for a single-day exposure event.

This framework ensures that potential exposure through drinking water remains well below levels that would pose a health risk.

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